molecular formula C9H5Cl2NO2S B8317348 2,3-Dichloro-3-phenylsulphonyl-acrylonitrile CAS No. 83285-27-2

2,3-Dichloro-3-phenylsulphonyl-acrylonitrile

Cat. No.: B8317348
CAS No.: 83285-27-2
M. Wt: 262.11 g/mol
InChI Key: PHKFZNHKWSVWNM-HJWRWDBZSA-N
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Description

2,3-Dichloro-3-phenylsulphonyl-acrylonitrile is a useful research compound. Its molecular formula is C9H5Cl2NO2S and its molecular weight is 262.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

83285-27-2

Molecular Formula

C9H5Cl2NO2S

Molecular Weight

262.11 g/mol

IUPAC Name

(E)-3-(benzenesulfonyl)-2,3-dichloroprop-2-enenitrile

InChI

InChI=1S/C9H5Cl2NO2S/c10-8(6-12)9(11)15(13,14)7-4-2-1-3-5-7/h1-5H/b9-8-

InChI Key

PHKFZNHKWSVWNM-HJWRWDBZSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C(/C#N)\Cl)/Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=C(C#N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

195 g (1 mol) of 3-phenylsulphonyl-propionitrile were melted at 100° C. in a 500 ml four-necked flask and 14 g of PCl3 and 4.2 g of pyridine were added as catalysts. 150 g (2.1 mols) of chlorine at 100° to 90° C. were then introduced during the course of 9 hours. 7 g of PCl3 and 2 g of pyridine were then added once more, and 160 g (2.25 mols) of chlorine was again introduced at 80° C. during the course of 12 hours, a part of the chlorine being entrained with the escaping HCl gas. 200 ml of water were now added dropwise at 20° C., whilst cooling. The phases were separated at 90° C. and the washing operation was repeated with 200 ml of water. In order to eliminate benzenesulphonyl chloride, the mixture was now boiled for 5 hours with 200 ml of water, and the organic phase was separated off and dried in vacuo. 227 g (87%) of a dark brown crude oil was obtained, which solidified on standing overnight. After warming the solid and dissolving it in 50 ml of ethanol, cooling the solution with ice and filtering off the precipitate under suction, 135 g (51%) of pale crystals, melting point 72° C., were obtained.
Quantity
195 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
catalyst
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Quantity
160 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
7 g
Type
catalyst
Reaction Step Eight
Quantity
2 g
Type
catalyst
Reaction Step Eight
Name
dark brown crude oil
Yield
87%

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